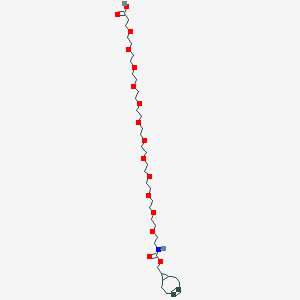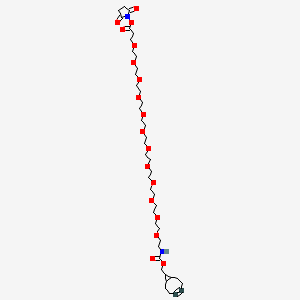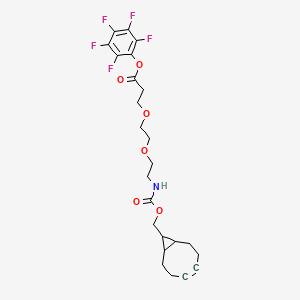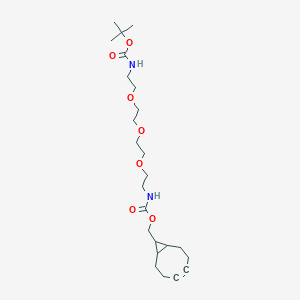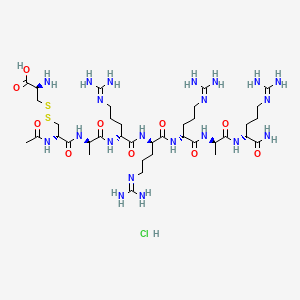
Etelcalcetidhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Velcalcetid-Hydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie:
Medizin: Es wird hauptsächlich zur Behandlung des sekundären Hyperparathyreoidismus bei Patienten, die sich einer Hämodialyse unterziehen, eingesetzt.
5. Wirkmechanismus
Velcalcetid-Hydrochlorid wirkt, indem es an den Kalzium-empfindlichen Rezeptor in der Nebenschilddrüse bindet und diesen aktiviert. Diese Bindung erhöht die Empfindlichkeit des Rezeptors gegenüber extrazellulärem Kalzium, was zu einer Verringerung der Sekretion des Parathormons führt. Die Reduktion des Parathormonspiegels senkt anschließend die Serumkalzium- und Phosphatspiegel und mildert so die Komplikationen, die mit sekundärem Hyperparathyreoidismus verbunden sind .
Ähnliche Verbindungen:
Cinacalcet: Ein weiteres Kalzimimetikum, das zur Behandlung von sekundärem Hyperparathyreoidismus eingesetzt wird. Im Gegensatz zu Velcalcetid-Hydrochlorid wird Cinacalcet oral verabreicht.
Upacicalcet: Ein neueres Kalzimimetikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit: Velcalcetid-Hydrochlorid ist einzigartig aufgrund seiner intravenösen Verabreichung, die eine direkte und sofortige Wirkung auf den Kalzium-empfindlichen Rezeptor ermöglicht. Diese Verabreichungsform ist besonders vorteilhaft für Patienten, die sich einer Hämodialyse unterziehen, da sie bequem am Ende jeder Dialysesitzung verabreicht werden kann .
Wirkmechanismus
Target of Action
Etelcalcetide hydrochloride primarily targets the calcium-sensing receptor (CaSR) on the parathyroid gland . The CaSR plays a crucial role in maintaining calcium homeostasis in the body .
Mode of Action
Etelcalcetide hydrochloride is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the activation of the receptor by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in parathyroid hormone (PTH) secretion .
Biochemical Pathways
The activation of the CaSR by etelcalcetide hydrochloride leads to a decrease in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. Lower levels of PTH result in decreased calcium release from the bones and decreased calcium reabsorption in the kidneys, leading to lower serum calcium levels .
Pharmacokinetics
Etelcalcetide hydrochloride exhibited tri-exponential decay following intravenous administration . It has an elimination half-life of 3–5 days in dialysis patients .
Result of Action
The primary result of etelcalcetide hydrochloride’s action is a decrease in PTH levels . This reduction in PTH levels leads to reductions in serum calcium levels and attenuation of post-dialytic phosphate elevation . The effect of reducing PTH levels is maintained throughout the 6-month dosing period when etelcalcetide hydrochloride is administered by intravenous bolus three times a week .
Action Environment
Etelcalcetide hydrochloride is administered intravenously at the end of each dialysis session . The environment in which etelcalcetide hydrochloride acts is primarily the bloodstream and the parathyroid glands. The efficacy and stability of etelcalcetide hydrochloride are influenced by factors such as the patient’s kidney function and the frequency of dialysis .
Biochemische Analyse
Biochemical Properties
Etelcalcetide hydrochloride plays a crucial role in biochemical reactions by acting as an allosteric activator of the calcium-sensing receptor (CaSR) on the parathyroid gland . This interaction enhances the receptor’s sensitivity to extracellular calcium, leading to a decrease in parathyroid hormone secretion . The compound interacts with various biomolecules, including serum albumin, through reversible disulfide exchange . This interaction is essential for its stability and function in the bloodstream.
Cellular Effects
Etelcalcetide hydrochloride influences various cellular processes, particularly in the parathyroid gland. By activating the calcium-sensing receptor, it reduces the secretion of parathyroid hormone, which in turn affects calcium and phosphorus metabolism . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism, leading to decreased parathyroid cell proliferation and reduced levels of fibroblast growth factor-23 . Additionally, etelcalcetide hydrochloride has been shown to prevent vascular calcification in animal models of renal insufficiency .
Molecular Mechanism
The molecular mechanism of etelcalcetide hydrochloride involves its binding to the calcium-sensing receptor on the parathyroid gland . This binding results in allosteric activation of the receptor, leading to a reduction in parathyroid hormone secretion . The compound’s interaction with the receptor involves reversible disulfide exchange with endogenous thiols, forming conjugates with serum albumin . This mechanism ensures the stability and prolonged activity of etelcalcetide hydrochloride in the bloodstream.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of etelcalcetide hydrochloride have been observed over extended periods. Studies have shown that the compound maintains its efficacy in reducing parathyroid hormone levels for up to 52 weeks in hemodialysis patients . The stability of etelcalcetide hydrochloride is supported by its reversible disulfide exchange with serum albumin, which helps maintain its activity over time . Long-term studies have not identified any new safety concerns, indicating the compound’s stability and sustained efficacy .
Dosage Effects in Animal Models
The effects of etelcalcetide hydrochloride vary with different dosages in animal models. In studies involving rats with adenine-induced chronic kidney disease, etelcalcetide hydrochloride effectively reduced parathyroid hormone levels and prevented vascular calcification . Higher doses were associated with more significant reductions in parathyroid hormone and fibroblast growth factor-23 levels . Excessive doses led to adverse effects such as hypocalcemia and related symptoms .
Metabolic Pathways
Etelcalcetide hydrochloride is not metabolized by cytochrome P450 enzymes . Instead, it undergoes biotransformation in the blood through reversible disulfide exchange with endogenous thiols, primarily forming conjugates with serum albumin . This metabolic pathway ensures the compound’s stability and prolonged activity in the bloodstream.
Transport and Distribution
Etelcalcetide hydrochloride is transported and distributed within the body primarily through the bloodstream . The compound’s interaction with serum albumin via reversible disulfide exchange facilitates its transport and distribution . This interaction helps maintain the compound’s stability and ensures its effective delivery to target tissues, particularly the parathyroid gland .
Subcellular Localization
The subcellular localization of etelcalcetide hydrochloride is primarily associated with the calcium-sensing receptor on the parathyroid gland . The compound’s binding to this receptor leads to its activation and subsequent reduction in parathyroid hormone secretion . The reversible disulfide exchange with serum albumin also plays a role in maintaining the compound’s stability and activity within the bloodstream .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Velcalcetid-Hydrochlorid umfasst mehrere Schritte, darunter die Bildung von Peptidbindungen und die Einarbeitung von Disulfidbrücken. Der Prozess beginnt typischerweise mit der Festphasenpeptidsynthese, bei der Aminosäuren sequentiell an eine wachsende Peptidkette angehängt werden. Das Endprodukt wird dann von der Harzmatrix abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt .
Industrielle Produktionsverfahren: Die industrielle Produktion von Velcalcetid-Hydrochlorid folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen. Die Verbindung wird typischerweise unter sterilen Bedingungen hergestellt, um eine Kontamination zu vermeiden, und das Endprodukt wird als Lösung zur intravenösen Injektion formuliert .
Analyse Chemischer Reaktionen
Reaktionstypen: Velcalcetid-Hydrochlorid unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung und der Disulfidbrückenbildung. Diese Reaktionen sind entscheidend für die Stabilität und Funktionalität der Verbindung.
Häufige Reagenzien und Bedingungen:
Peptidbindungsbildung: Diese Reaktion beinhaltet typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol.
Disulfidbrückenbildung: Diese Reaktion wird durch Oxidationsmittel wie Iod oder Luft Oxidation unter kontrollierten Bedingungen erleichtert.
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist Velcalcetid-Hydrochlorid selbst, ein stabiles Peptid mit mehreren Disulfidbrücken, die zu seiner biologischen Aktivität beitragen .
Vergleich Mit ähnlichen Verbindungen
Cinacalcet: Another calcimimetic agent used for the treatment of secondary hyperparathyroidism. Unlike Velcalcetide Hydrochloride, Cinacalcet is administered orally.
Upacicalcet: A newer calcimimetic agent with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness: Velcalcetide Hydrochloride is unique due to its intravenous administration, which allows for direct and immediate effects on the calcium-sensing receptor. This route of administration is particularly beneficial for patients undergoing hemodialysis, as it can be conveniently administered at the end of each dialysis session .
Eigenschaften
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMSZGKHGQUHG-WZDHWKSBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74ClN21O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158103 | |
| Record name | Velcalcetide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334237-71-6 | |
| Record name | Etelcalcetide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Velcalcetide Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETELCALCETIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








